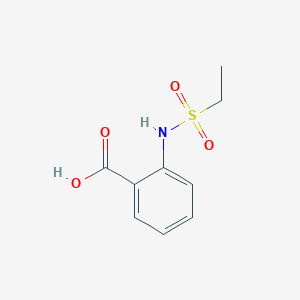

2-(Ethanesulphonylamino)benzoic acid

Descripción

General Context and Significance within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, food preservation, and the synthesis of various organic compounds. The introduction of a sulphonylamino group to the benzoic acid scaffold, as seen in 2-(ethanesulphonylamino)benzoic acid, significantly modifies the molecule's physicochemical properties. This substitution can influence its acidity, lipophilicity, and potential for hydrogen bonding, thereby opening avenues for its investigation in various scientific domains.

The significance of sulphonylamino benzoic acid derivatives, as a class, lies in their diverse biological activities. These compounds are explored for their potential as therapeutic agents, drawing from the rich history of sulfa drugs. The ethanesulphonylamino moiety, in particular, introduces a flexible ethyl group, which can impact the compound's interaction with biological targets. Research into such derivatives often focuses on structure-activity relationships, where modifications to the sulphonylamino group are correlated with changes in biological efficacy.

Historical Perspective of Benzoic Acid Research and its Sulphonylamino Analogues

The history of benzoic acid research dates back to the 16th century. However, the exploration of its sulphonylamino analogues is a more recent development, spurred by the discovery of sulfonamide antibacterial agents in the 1930s. The groundbreaking work of Gerhard Domagk, who discovered the antibacterial effects of Prontosil, a sulfonamide dye, paved the way for the development of a wide array of sulfa drugs. encyclopedia.comopenaccesspub.orgresearchgate.net These drugs were the first effective chemotherapeutic agents against bacterial infections and revolutionized medicine. researchgate.netnih.gov

The core structure of many early sulfa drugs featured a para-aminobenzenesulfonamide scaffold. This historical success established the importance of the sulfonamide group in medicinal chemistry and encouraged researchers to explore its incorporation into other aromatic structures, including benzoic acid. The synthesis of various sulphonylamino benzoic acid derivatives has since been a subject of academic and industrial research, with investigations into their potential as antimicrobial, anti-inflammatory, and even anticancer agents. preprints.org

Current Research Landscape and Emerging Trends for this compound

While specific research on this compound is not extensively documented in publicly available literature, the broader field of arylsulfonylamino benzoic acid research offers insights into potential trends. A key area of contemporary research is the exploration of these compounds as modulators of biological targets beyond traditional antibacterial applications. For instance, derivatives of 2-sulfonamidebenzamides have been investigated as allosteric modulators of receptors, which could have implications for the treatment of chronic pain. nih.gov

The synthesis of novel sulphonylamino benzoic acid derivatives remains an active area of investigation. Researchers are exploring efficient and scalable synthetic routes to create libraries of these compounds for biological screening. For example, a patent describes a two-step method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, a structurally related compound. google.com This suggests an ongoing industrial interest in this class of molecules.

Emerging trends also point towards the investigation of the material science applications of benzoic acid derivatives. The ability of the carboxylic acid and sulphonylamino groups to participate in hydrogen bonding and other non-covalent interactions makes them interesting candidates for the design of novel crystalline structures and functional materials.

Below is a data table summarizing key aspects of related research, providing context for the potential study of this compound.

| Research Area | Key Findings for Related Sulphonylamino Benzoic Acids | Potential Relevance to this compound |

| Synthesis | Modular synthesis of 2-sulfonamidebenzamides from anthranilic acid and sulfonyl chlorides has been reported. nih.gov | Similar synthetic strategies could be applicable for the preparation of this compound. |

| Biological Activity | Some sulfonamide derivatives of benzoic acid exhibit antibacterial and anti-inflammatory properties. ontosight.ai | Investigation of the antimicrobial and anti-inflammatory potential of this compound would be a logical research direction. |

| Receptor Modulation | 2-Sulfonamidebenzamides have been identified as allosteric modulators of the MrgX1 receptor. nih.gov | The potential for this compound to modulate the activity of specific biological receptors warrants exploration. |

| Industrial Interest | Patents for the synthesis of related compounds like 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid exist. google.com | This indicates a potential for commercial applications of this class of compounds. |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(ethylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-2-15(13,14)10-8-6-4-3-5-7(8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQMGWWNNOSBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378760 | |

| Record name | 2-[(Ethanesulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923248-03-7 | |

| Record name | 2-[(Ethanesulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethanesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Preparation Techniques

Novel Synthetic Routes for 2-(Ethanesulphonylamino)benzoic acid

Modern synthetic chemistry continually seeks to improve upon traditional methods by introducing novel routes that offer higher yields, greater purity, and more favorable reaction conditions. For 2-(ethanesulfonylamino)benzoic acid, this has led to the exploration of catalyst-mediated pathways and the streamlining of multi-step syntheses into more efficient one-pot procedures.

Catalyst-Mediated Synthesis Approaches

A significant advancement in the synthesis of N-sulfonylated anthranilic acids involves the use of transition metal catalysts to facilitate the direct amidation of C-H bonds. One such innovative approach is the iridium(III)-catalyzed ortho-C-H amidation of benzoic acids using sulfonyl azides. nih.gov This method allows for the direct formation of the N-sulfonyl bond at the position ortho to the carboxylic acid group on the benzene (B151609) ring, providing a direct route to compounds like 2-(ethanesulfonylamino)benzoic acid.

This catalytic transformation is significant as it bypasses the need for a pre-functionalized starting material like 2-aminobenzoic acid (anthranilic acid), instead utilizing benzoic acid itself. The reaction proceeds with high regioselectivity, which is a common challenge in the functionalization of aromatic rings.

| Catalyst System | Reactants | Product | Key Advantage |

| Iridium(III) complex | Benzoic acid, Ethanesulfonyl azide | This compound | Direct C-H activation, high regioselectivity |

One-Pot and Multicomponent Reactions for Enhanced Efficiency

While specific literature detailing a one-pot or multicomponent reaction exclusively for 2-(ethanesulfonylamino)benzoic acid is not prevalent, the principles of such reactions can be applied to its synthesis. A one-pot synthesis would typically involve the sequential addition of reagents to a single reaction vessel, thereby avoiding the isolation and purification of intermediates. This approach significantly reduces solvent waste, time, and resources.

For instance, a hypothetical one-pot synthesis could involve the in-situ generation of ethanesulfonyl chloride followed by its immediate reaction with 2-aminobenzoic acid. While not a multicomponent reaction in the strictest sense (which typically involves the coming together of three or more reactants to form a single product), this streamlined one-pot approach enhances synthetic efficiency. The development of true multicomponent reactions for the synthesis of N-sulfonylated anthranilic acids remains an area of interest for further research.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 2-(ethanesulfonylamino)benzoic acid focuses on minimizing environmental impact. A key development in this area is the use of water as a solvent for the sulfonylation of amino acids. mdpi.comresearchgate.netdntb.gov.uarsc.orgsci-hub.se Traditional methods often rely on organic solvents, which can be toxic and difficult to dispose of.

A facile and environmentally benign method involves the reaction of an amino acid, such as 2-aminobenzoic acid, with a sulfonyl chloride, like ethanesulfonyl chloride, in an aqueous solution. The reaction is typically carried out in the presence of a mild base, such as sodium carbonate, to neutralize the hydrochloric acid byproduct. mdpi.comresearchgate.netdntb.gov.uarsc.orgsci-hub.se This approach not only avoids the use of hazardous organic solvents but also simplifies the workup procedure, as the product can often be isolated by simple filtration after acidification. sci-hub.se

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Safer Solvents | Employing water as the reaction solvent instead of traditional organic solvents. mdpi.comresearchgate.netdntb.gov.uarsc.orgsci-hub.se |

| Atom Economy | High-yielding reactions that incorporate most of the atoms from the reactants into the final product. |

| Use of Renewable Feedstocks | While not yet widely implemented, research into bio-based sources for benzoic acid and other precursors is ongoing. |

| Catalysis | The use of catalysts, such as the iridium(III) system, allows for more efficient reactions with less waste. nih.gov |

Precursor Chemistry and Derivatization Strategies

Synthesis from Benzoic Acid Derivatives

The most common and direct precursor for the synthesis of 2-(ethanesulfonylamino)benzoic acid is 2-aminobenzoic acid, also known as anthranilic acid. nih.gov Anthranilic acid is an economically viable and readily available starting material. The synthesis primarily involves the formation of a sulfonamide bond between the amino group of anthranilic acid and an ethanesulfonyl group.

Alternatively, as mentioned in the catalyst-mediated synthesis section, benzoic acid itself can be used as a precursor. nih.gov This approach, however, is more technologically advanced and relies on the specific reactivity of the catalyst to achieve the desired ortho-amidation.

Introduction and Modification of the Ethanesulphonylamino Moiety

The introduction of the ethanesulphonylamino group is typically achieved through the reaction of 2-aminobenzoic acid with ethanesulfonyl chloride. nih.gov This is a standard method for the formation of sulfonamides. The reaction is generally carried out in the presence of a base to scavenge the hydrogen chloride that is formed as a byproduct. The choice of base and solvent can be tailored to optimize the reaction conditions, with greener alternatives like aqueous sodium carbonate gaining favor. mdpi.comresearchgate.netdntb.gov.uarsc.orgsci-hub.se

Modification of the ethanesulphonylamino moiety after its formation is less common for this particular compound. However, in the broader context of sulfonamide synthesis, N-alkylation or N-arylation of the sulfonamide nitrogen is a possible derivatization strategy, although this would lead to a different final product.

| Precursor | Reagent | Reaction Type | Product |

| 2-Aminobenzoic acid | Ethanesulfonyl chloride | Nucleophilic acyl substitution | This compound |

| Benzoic acid | Ethanesulfonyl azide | Iridium(III)-catalyzed C-H amidation | This compound |

Derivatization for Analytical and Biological Studies

The chemical structure of this compound offers multiple sites for derivatization, a process of chemical modification that is crucial for both analytical and biological investigations. These modifications are strategically designed to alter the molecule's physicochemical properties to suit the requirements of specific analytical techniques or to probe its biological interactions. nih.govnih.gov

For analytical studies, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS), derivatization is a key strategy to enhance detection sensitivity and selectivity. nih.govnih.gov The carboxylic acid group can be targeted to introduce a permanently charged moiety or a tag that improves ionization efficiency in the mass spectrometer's source. researchgate.net For instance, reagents can be used to form amide or ester linkages, which not only improves chromatographic retention on reversed-phase columns but also provides a predictable fragmentation pattern during tandem mass spectrometry (MS/MS), aiding in structural confirmation and quantification. nih.govresearchgate.net

In the realm of biological studies, derivatization is fundamental to understanding structure-activity relationships (SAR). nih.gov By systematically synthesizing a series of derivatives, researchers can explore how modifications to the ethanesulfonylamino group, the carboxylic acid, or the aromatic ring impact the compound's biological activity. researchgate.netmdpi.com For example, converting the carboxylic acid to various esters or amides can modulate the molecule's lipophilicity and its ability to act as a hydrogen bond donor or acceptor, which are critical factors in drug-receptor interactions. nih.gov These studies are essential for identifying the key pharmacophoric features of the molecule and for designing new analogues with potentially improved potency or selectivity. researchgate.net

Purification and Isolation Techniques

Achieving high purity of this compound is essential for its use in research and development. This necessitates the application of advanced purification and isolation methods, primarily chromatography and crystallization, tailored to remove synthetic by-products and other impurities.

Chromatography is a powerful tool for the purification of chemical compounds. numberanalytics.com For this compound, high-performance liquid chromatography (HPLC) is the method of choice for achieving high levels of purity. americanpeptidesociety.org Specifically, reversed-phase HPLC (RP-HPLC) is highly effective. sielc.com This technique utilizes a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the compound and impurities between the two phases. americanpeptidesociety.org

Preparative HPLC can be scaled up to isolate gram quantities of the compound with purity often exceeding 99%. nih.govsielc.com The optimization of parameters such as the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water), pH (often modified with small amounts of formic or acetic acid to suppress the ionization of the carboxylic acid), flow rate, and column temperature is critical for achieving baseline separation from closely related impurities. sielc.comresearchgate.netresearchgate.net

Below is a table summarizing typical conditions for the chromatographic purification of benzoic acid derivatives.

| Chromatographic Method | Stationary Phase | Mobile Phase Example | Key Optimization Parameters | Typical Purity |

| Preparative RP-HPLC | C18 Silica | Acetonitrile/Water + 0.1% Formic Acid | Gradient profile, flow rate, column loading | >99% |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Solvent gradient | 95-98% |

| Supercritical Fluid Chromatography (SFC) | Chiral or Achiral | CO₂/Methanol | Co-solvent percentage, pressure, temperature | >98% |

Crystallization is a robust and economical technique for purifying solid organic compounds like this compound on a large scale. researchgate.net The process leverages the differences in solubility between the desired compound and its impurities in a specific solvent at different temperatures. youtube.com An impure solid is dissolved in a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities tend to remain dissolved in the solvent (mother liquor). youtube.com

The optimization of this process is key to maximizing both purity and recovery. mdpi.com Important factors include:

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. youtube.com

Cooling Rate: A slow and controlled cooling rate generally promotes the growth of larger, more perfect crystals, which are typically purer as they are less likely to trap impurities within their lattice structure. youtube.comyoutube.com

Seeding: Introducing a small, pure crystal of the target compound ("seeding") to the supersaturated solution can initiate crystallization in a controlled manner, preventing rapid, non-selective precipitation and leading to a more uniform and pure product. youtube.comyoutube.com

Agitation: The level of stirring or agitation can influence crystal size and prevent the formation of large solid masses, ensuring a more homogeneous crystallization process. nih.gov

The choice of solvent is the most critical factor in the success of a crystallization or recrystallization procedure. rochester.edu An inappropriate solvent can lead to poor recovery, low purification, or even failure of the compound to crystallize at all. The principle of "like dissolves like" is a useful starting point, but experimental screening is essential. For this compound, which contains both polar (carboxylic acid, sulfonamide) and nonpolar (aromatic ring) features, a solvent of intermediate polarity or a mixture of solvents is often required. scispace.com

Anti-solvent crystallization is a common and effective technique. The compound is dissolved in a "good" solvent in which it is highly soluble. Then, an "anti-solvent," in which the compound is poorly soluble, is slowly added. nih.govscispace.com This induces precipitation of the product, often with high purity.

The selection of a solvent system directly impacts the final yield and purity. Below is a conceptual table illustrating how different solvent properties can affect the outcome of recrystallization for a compound like this compound.

| Solvent/Solvent System | Polarity | Suitability for Compound | Expected Purity | Expected Yield |

| Ethanol | Polar Protic | Good solubility when hot, lower when cold | High | Good |

| Ethyl Acetate/Hexane | Medium/Nonpolar | Used as a solvent/anti-solvent system | Very High | Good |

| Toluene | Nonpolar | Low solubility, may require large volumes | Moderate | Low |

| Water | Polar Protic | Poor solubility unless as a salt | N/A | Very Low |

Iii. Spectroscopic Characterization and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Comprehensive Characterization

A combination of advanced spectroscopic techniques would be employed for a full characterization of the molecule. Each technique provides unique insights into the molecular structure, connectivity, and electronic environment of the compound.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Based on the structure of 2-(Ethanesulphonylamino)benzoic acid, a detailed set of NMR signals can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethanesulphonyl protons, the acidic proton of the carboxylic acid, and the proton on the sulfonamide nitrogen. The aromatic region would likely display a complex splitting pattern due to the four adjacent protons on the disubstituted benzene (B151609) ring. The protons of the ethyl group would present as a characteristic quartet and triplet. The carboxylic acid and sulfonamide protons are expected to appear as broad singlets and their chemical shifts could be concentration and solvent dependent.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (Ethanesulphonyl) | 1.2 - 1.4 | Triplet (t) | 3H |

| CH₂ (Ethanesulphonyl) | 3.1 - 3.3 | Quartet (q) | 2H |

| Aromatic CH | 7.2 - 8.2 | Multiplet (m) | 4H |

| NH (Sulfonamide) | 9.5 - 10.5 | Broad Singlet (br s) | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments in the molecule. There are expected to be 9 distinct signals: six for the aromatic ring (four protonated, two quaternary), one for the carboxylic acid carbonyl, and two for the ethyl group of the ethanesulphonyl moiety. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and sulfonamide groups.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (Ethanesulphonyl) | 8 - 12 |

| CH₂ (Ethanesulphonyl) | 45 - 50 |

| Aromatic C H | 115 - 135 |

| Aromatic C -COOH | 120 - 125 |

| Aromatic C -NH | 138 - 142 |

| C =O (Carboxylic Acid) | 168 - 172 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound (molar mass: 231.25 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 231. Key fragmentation pathways would likely involve the loss of the ethyl group, the SO₂ group, and the carboxylic acid group.

Predicted Fragmentation Pattern

| m/z Value | Predicted Fragment | Fragment Lost |

|---|---|---|

| 231 | [C₉H₁₁NO₄S]⁺ | Molecular Ion |

| 202 | [C₇H₈NO₄S]⁺ | C₂H₅ |

| 186 | [C₉H₁₀NO₂]⁺ | SO₂H |

| 167 | [C₇H₇NO₂S]⁺ | COOH |

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₁₁NO₄S). This would serve as a crucial confirmation of the compound's identity, distinguishing it from any isomers.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several strong absorption bands corresponding to its various functional groups. The O-H stretch of the carboxylic acid would appear as a very broad band. The N-H stretch of the sulfonamide would also be present. The carbonyl (C=O) stretch of the carboxylic acid and the symmetric and asymmetric stretches of the S=O bonds in the sulfonamide group would be prominent and diagnostic.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| N-H Stretch (Sulfonamide) | 3200 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| S=O Asymmetric Stretch | 1330 - 1360 | Strong |

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. While the polar groups like C=O and S=O would give strong IR signals, the non-polar and symmetric bonds, such as the aromatic C=C bonds, would be expected to produce strong signals in the Raman spectrum.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by the absorptions of the substituted benzene ring. The presence of the auxochromic amino group and the chromophoric carboxylic acid group attached to the benzene ring would result in characteristic absorption bands, likely corresponding to π → π* transitions. The exact position of the absorption maxima (λ_max) would be dependent on the solvent used.

Predicted UV-Visible Absorption

| Transition | Predicted λ_max (nm) | Solvent Dependency |

|---|---|---|

| π → π* | 230 - 250 | Moderate |

Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

Molecular Architecture: The analysis would confirm the connectivity of the atoms and reveal the conformation of the molecule, including the relative orientation of the benzoic acid and ethanesulphonylamino moieties.

Supramolecular Architecture: A key feature expected in the crystal structure is the formation of hydrogen-bonded dimers through the carboxylic acid groups of two neighboring molecules. This is a very common and stable arrangement for carboxylic acids in the solid state. Additionally, intermolecular hydrogen bonds involving the sulfonamide N-H group and the sulfonyl or carbonyl oxygen atoms would likely play a significant role in stabilizing the crystal packing, leading to the formation of a complex three-dimensional network.

Polymorphism and Crystal Engineering of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and melting point. The study of polymorphism in this compound is intertwined with crystal engineering, which focuses on understanding and controlling intermolecular interactions to design crystals with desired structures and properties.

While specific crystallographic studies on this compound are not extensively available in public literature, the principles of its crystal engineering can be understood by examining closely related analogues. A key example is 2-(toluene-4-sulfonylamino)-benzoic acid, which differs only by the substitution of an ethyl group with a tolyl group on the sulfonyl moiety. researchgate.net

Studies on this analogue reveal that the supramolecular structure is dominated by a network of robust hydrogen bonds. researchgate.net The carboxylic acid and sulfonamide groups are primary sites for these interactions. Typically, molecules of this class form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between their carboxylic acid groups, a common and predictable motif for carboxylic acids. researchgate.net

Furthermore, the sulfonamide group participates in N—H⋯O hydrogen bonds, linking the dimers. These interactions are complemented by weaker C–H···O hydrogen bonds and face-to-face π···π stacking interactions between the aromatic rings, which interlock the hydrogen-bonded dimers into a stable, three-dimensional supramolecular architecture. researchgate.net It is the variation in these hydrogen bonding patterns and packing arrangements that would give rise to different polymorphs of this compound.

The crystallographic data for the analogue 2-(toluene-4-sulfonylamino)-benzoic acid provides a model for what could be expected for the title compound.

| Parameter | Value for 2-(toluene-4-sulfonylamino)-benzoic acid researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (nm) | 2.7320(3) |

| b (nm) | 0.85441(8) |

| c (nm) | 1.17607(11) |

| α (°) | 90 |

| β (°) | 98.728(3) |

| γ (°) | 90 |

| Volume (nm³) | 2.7135(5) |

| Z | 8 |

Spectroscopic-Computational Correlation for Structural Confirmation

The synergy between experimental spectroscopy and computational chemistry provides a powerful tool for the unambiguous structural elucidation of molecules like this compound. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict molecular structures and spectroscopic data, which are then compared with experimental results for validation. mdpi.comdergipark.org.tr

The process typically begins with the computational optimization of the molecule's geometry to find its most stable conformation (lowest energy state). Using this optimized structure, vibrational frequencies can be calculated and correlated with an experimental FT-IR spectrum. dergipark.org.tr Similarly, nuclear magnetic shielding tensors can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to predict ¹H and ¹³C NMR chemical shifts. mdpi.comdergipark.org.tr

A strong correlation between the calculated and experimental spectra serves as robust evidence for the proposed molecular structure. Discrepancies, on the other hand, can suggest the presence of specific intermolecular interactions (like hydrogen bonding in the solid state) or conformational isomers that were not accounted for in the computational model of a single molecule in the gas phase. dergipark.org.tr

FT-IR Spectroscopy: The experimental FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. DFT calculations can predict the wavenumbers and intensities of these vibrations.

| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Strongly H-bonded OH group |

| N-H stretch (Sulfonamide) | ~3250 | Stretching vibration of the N-H bond |

| C-H stretch (Aromatic) | 3100-3000 | Aromatic C-H stretching |

| C-H stretch (Aliphatic) | 3000-2850 | Ethyl group C-H stretching |

| C=O stretch (Carboxylic Acid) | 1700-1680 | Carbonyl stretching, influenced by H-bonding |

| SO₂ stretch (asymmetric) | ~1350 | Asymmetric stretching of the sulfonyl group |

| SO₂ stretch (symmetric) | ~1160 | Symmetric stretching of the sulfonyl group |

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The predicted chemical shifts from DFT calculations can be compared with the experimental spectrum to assign each signal to a specific atom in the molecule.

¹H NMR Predicted Data:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 12.0 | Singlet (broad) | 1H |

| -NH- | ~9.0-10.0 | Singlet | 1H |

| Aromatic-H | 7.5-8.2 | Multiplet | 4H |

| -SO₂-CH₂- | ~3.2 | Quartet | 2H |

| -CH₃ | ~1.3 | Triplet | 3H |

¹³C NMR Predicted Data:

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~170 |

| Aromatic-C (quaternary) | 115-140 |

| Aromatic-CH | 120-135 |

| -SO₂-CH₂- | ~45 |

| -CH₃ | ~15 |

This correlative approach, integrating experimental data with theoretical predictions, is fundamental to modern structural chemistry, enabling a high degree of confidence in the structural assignment of complex organic molecules.

Iv. Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The primary synthesis of 2-(Ethanesulphonylamino)benzoic acid involves the reaction of 2-aminobenzoic acid (anthranilic acid) with ethanesulfonyl chloride. The mechanism of this and subsequent transformations is governed by kinetic and thermodynamic factors, the stability of intermediates, and the specific reagents and catalysts employed.

The formation of the sulfonamide bond by reacting an amine with a sulfonyl chloride is a well-established transformation. Kinetic studies of the arylsulfonation of aminobenzoic acids with various sulfonyl chlorides in mixed solvent systems have been performed to understand the factors influencing reaction velocity. researchgate.net The reaction rate is dependent on the concentration of the reactants, the solvent polarity, pH, and the electronic nature of substituents on both the amine and the sulfonyl chloride.

Interactive Table: Hypothetical Kinetic Data for Sulfonamide Formation Below is a representative table illustrating how kinetic data for the reaction of different substituted aminobenzoic acids with ethanesulfonyl chloride might be presented.

| Substituent on Aminobenzoic Acid | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Solvent System |

|---|---|---|---|

| None (Anthranilic Acid) | 0.045 | 55.2 | Water/2-Propanol |

| 5-Nitro | 0.012 | 62.5 | Water/2-Propanol |

| 5-Methoxy | 0.098 | 50.1 | Water/2-Propanol |

Note: The data in this table is illustrative and based on general principles of chemical kinetics to demonstrate the format.

The identification of transient species is key to confirming a proposed reaction mechanism. In the synthesis of this compound, the reaction is believed to proceed through a short-lived, charge-neutral pentacoordinate sulfurane-like intermediate after the initial nucleophilic attack. Direct observation of such intermediates is challenging due to their instability.

However, in related transformations, intermediates have been successfully characterized. For instance, in the synthesis of tricyclic benzodiazepines from N-nitrosoamidines, the intermediates resulting from nucleophilic attack are stable enough to be isolated before the subsequent acid-catalyzed cyclization step. mdpi.com Similarly, in degradation-reconstruction pathways for isotopic labeling of sulfonamides, sulfinate intermediates are generated and can be isolated before being converted back to the sulfonamide. chemrxiv.org These examples highlight that, under specific conditions or with particular substrates, the intermediates crucial to understanding the reaction pathway of sulfonamide formation and derivatization can be trapped and studied.

Catalysts and reagents play a pivotal role in directing the outcome and efficiency of the synthesis and transformation of this compound and its analogs.

Bases: The sulfonylation of anthranilic acid is typically conducted in the presence of a base, such as sodium bicarbonate or sodium carbonate, in an aqueous medium. nih.govnih.gov The base serves two primary functions: it neutralizes the hydrochloric acid byproduct, preventing the protonation and deactivation of the starting amine, and it can deprotonate the amine to increase its nucleophilicity, thereby accelerating the reaction.

Coupling Reagents: For transformations involving the carboxylic acid moiety, such as amide formation, coupling reagents are essential. Reagents like propylphosphonic anhydride (B1165640) (T3P) are used to activate the carboxylic acid, facilitating its reaction with an amine to form an amide bond. nih.gov

Transition Metal Catalysts: Modern synthetic methods often employ transition metal catalysts to achieve transformations that are otherwise difficult. Iridium(III) complexes have been shown to catalyze the ortho-C-H amidation of benzoic acids with sulfonyl azides to generate N-sulfonyl anthranilic acids. nih.gov Palladium catalysts (e.g., Pd/C) can facilitate the reductive coupling of nitroarenes with sodium arylsulfinates to form N-arylsulfonamides, offering an alternative synthetic route. rsc.org Peptide-based catalysts have also been developed for enantioselective sulfonylation reactions, demonstrating the potential for asymmetric synthesis in related systems. nih.gov

Photoredox and Radical-Mediated Mechanisms in Benzoic Acid Derivatives

Recent advancements in organic synthesis have seen the rise of photoredox and radical-mediated reactions, which offer mild and efficient pathways for bond formation. nih.gov These mechanisms are highly relevant to the functionalization of benzoic acid derivatives and sulfonamides.

Nitrogen-centered radicals (NCRs) are valuable intermediates for constructing C-N bonds. nih.gov Sulfonamides can serve as precursors to N-centered radicals under photoredox conditions. nih.govresearchgate.net For example, an excited photocatalyst can oxidize a deprotonated N-acylsulfonamide via single-electron transfer (SET) to generate an N-centered radical. This radical can then undergo further reactions, such as intramolecular cyclization with a tethered alkene, to form complex arylethylamines. nih.gov

Similarly, benzoic acid derivatives can be functionalized through radical pathways. Visible-light-induced photoredox catalysis can generate aryl radicals from benzoic acids via decarboxylation. acs.org These aryl radicals can then be trapped by various partners. In other systems, aryl carboxy radicals generated from benzoic acids in a two-molecule photoredox system can act as catalytic hydrogen atom transfer (HAT) reagents, enabling the functionalization of C-H bonds in substrates like acetals and ethers. researchgate.net These radical-mediated strategies provide powerful tools for the late-stage functionalization of molecules containing the 2-(ethanesulfonylamino)benzoic acid scaffold.

Mechanistic Insights from Isotopic Labeling Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of sulfonamides, stable isotope labeling (SIL) provides critical insights.

A notable example is the use of a degradation-reconstruction pathway for the late-stage ¹⁸O labeling of primary sulfonamides. chemrxiv.orgresearchgate.net In this method, a primary sulfonamide is first deaminated to form a sulfinate intermediate. This intermediate is then isotopically enriched using H₂¹⁸O and an ammonia (B1221849) source (like ¹⁵NH₃) to regenerate the sulfonamide, now containing heavy isotopes in the sulfonyl group and the amino group. chemrxiv.org This strategy confirms the identity of the sulfinate as a key intermediate and demonstrates the dynamic nature of the sulfonamide group under certain conditions.

Such techniques could be applied to study the hydrolysis or enzymatic metabolism of this compound. By using H₂¹⁸O, one could determine whether the S-N bond or S-C bond is cleaved by observing the incorporation of ¹⁸O into the sulfonic acid or carboxylic acid fragments. Furthermore, ¹⁵N labeling of the amine in anthranilic acid could definitively trace the nitrogen atom's path during synthesis and subsequent reactions, confirming that it remains bonded to the ethanesulfonyl group. mdpi.com These studies provide unambiguous evidence that is often unattainable through other means. acs.org

V. Computational Chemistry and Theoretical Modeling

In Silico Predictions of Biological Interactions and Activity

In silico methodologies employ computer simulations to forecast the potential interactions of a molecule with biological targets. researchgate.net These techniques are instrumental in the preliminary phases of drug discovery, allowing for the efficient screening of numerous compounds and the prioritization of candidates for synthesis and experimental validation. bonviewpress.com Prominent among these methods are molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies.

Molecular Docking: This computational tool predicts how a ligand, such as 2-(Ethanesulphonylamino)benzoic acid, will orient itself within the binding site of a target protein. nih.gov The process involves computationally fitting the molecule into the active site and calculating its binding affinity, commonly expressed in kcal/mol. A more negative binding energy typically signifies a more stable and potent interaction. mdpi.comnih.gov For related benzoic acid derivatives, docking has been utilized to explore potential inhibitory roles against targets like the SARS-CoV-2 main protease and cyclooxygenase (COX) enzymes. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their corresponding biological activities. nih.gov Developing a QSAR model for analogues of this compound would involve synthesizing a series of related compounds and measuring their biological effects. dergipark.org.tr Computational descriptors that quantify molecular properties like hydrophobicity, electronic character, and steric size are calculated for each molecule. researchgate.netnih.gov Statistical analysis is then used to generate an equation that predicts biological activity based on these descriptors, thereby identifying key molecular features for potency and guiding the design of new compounds. jbclinpharm.org

Illustrative Data for Predicted Biological Activity

While specific predictive data for this compound is unavailable, the output from a predictive tool like PASS (Prediction of Activity Spectra for Substances) is typically presented in a probabilistic format. bonviewpress.commdpi.com The following table is a hypothetical representation of such data, indicating the probability of the compound being active (Pa) versus inactive (Pi) for a range of biological functions.

Note: The data in this table is purely illustrative and does not represent actual predicted activities for this compound.

| Predicted Biological Activity | Pa (Probable Active) | Pi (Probable Inactive) |

|---|---|---|

| Anti-inflammatory | 0.650 | 0.025 |

| Cyclooxygenase-2 Inhibitor | 0.580 | 0.041 |

| Matrix Metalloproteinase Inhibitor | 0.495 | 0.063 |

| Antineoplastic | 0.450 | 0.110 |

| Kinase Inhibitor | 0.410 | 0.098 |

Computational Electrochemistry and Redox Potential Calculations

Computational electrochemistry is utilized to predict the redox properties of molecules, including their oxidation and reduction potentials. These characteristics are vital for understanding a compound's metabolic pathways, potential toxicity, and applicability in fields such as materials science.

The redox potentials of a molecule like this compound can be estimated using quantum chemical methods, most notably Density Functional Theory (DFT). This process involves calculating the optimized molecular geometries in neutral, oxidized, and reduced states. The energies derived from these calculations allow for the determination of the ionization potential and electron affinity, which correlate with the oxidation and reduction potentials. du.edu

To more accurately reflect experimental conditions, these calculations are typically performed within a simulated solvent environment. The resulting theoretical potentials can be benchmarked against experimental data from techniques like cyclic voltammetry. du.edu Such computational methods have been applied to related N-arylsulfonamides and other aromatic compounds to elucidate their electrochemical behavior, which is often pertinent to their synthetic routes and reaction mechanisms. researchgate.netnih.govnih.gov Indeed, electrochemical synthesis is a growing area for producing sulfonamide derivatives, and computational models are valuable for understanding the underlying reaction pathways. researchgate.netresearchgate.netnoelresearchgroup.com

Illustrative Table of Calculated Electrochemical Properties

A computational study on the electrochemistry of this compound would yield data similar to that presented in the hypothetical table below.

Note: The data in this table is purely illustrative and does not represent actual calculated properties for this compound.

| Property | Calculated Value (eV) | Method/Basis Set |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.85 | DFT/B3LYP/6-31G |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.20 | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.65 | DFT/B3LYP/6-31G* |

| Calculated Oxidation Potential (vs. SHE) | +1.15 V | DFT with PCM (Water) |

| Calculated Reduction Potential (vs. SHE) | -1.98 V | DFT with PCM (Water) |

Vi. Structure Activity Relationship Sar Studies and Molecular Design

Systematic SAR Analysis of 2-(Ethanesulphonylamino)benzoic acid Analogues

A systematic analysis of the SAR for analogues of this compound provides valuable insights into the chemical requirements for their biological activity. This involves studying how changes in substituents, their positions, and the stereochemistry of the molecule affect its interaction with biological targets.

The nature and position of substituents on the aromatic ring of this compound can significantly influence its biological activity. The electronic and steric properties of these substituents play a crucial role in the molecule's ability to bind to its target. For instance, in related benzoylaminobenzoic acid derivatives, an increase in hydrophobicity, molar refractivity, and aromaticity has been shown to enhance inhibitory activity against certain bacterial enzymes. The presence of a hydroxyl group can also be conducive to this activity. Conversely, the introduction of heteroatoms like nitrogen, oxygen, or sulfur at certain positions may decrease inhibitory action nih.gov.

In the broader context of benzoic acid derivatives, the addition of hydroxyl and methoxyl substituents can modulate antibacterial efficacy. For example, the introduction of these groups has been observed to weaken the effect against E. coli in some cases nih.gov. The specific impact of various substituents on the biological activity of this compound analogues is an area requiring further detailed investigation to establish a clear SAR.

Table 1: Hypothetical Influence of Phenyl Ring Substituents on the Biological Activity of this compound Analogues

| Substituent (R) | Position | Expected Electronic Effect | Potential Impact on Activity |

| -Cl | 4- (para) | Electron-withdrawing, Lipophilic | May enhance membrane permeability and binding affinity. |

| -OCH3 | 4- (para) | Electron-donating | Could increase binding through hydrogen bond acceptance. |

| -NO2 | 3- (meta) | Strong electron-withdrawing | May alter the pKa of the carboxylic acid, affecting ionization. |

| -CH3 | 2- (ortho) | Electron-donating, Steric hindrance | Could influence the conformation of the sulphonylamino linker. |

This table presents hypothetical scenarios based on general principles of medicinal chemistry, as specific experimental data for this compound is not available in the provided search results.

The relative positions of the ethanesulphonylamino and carboxylic acid groups on the benzoic acid ring are critical determinants of biological activity. Studies on other benzoic acid derivatives have demonstrated that positional isomerism significantly affects their antibacterial properties nih.gov. For instance, the placement of a hydroxyl group at the ortho position (C2) of benzoic acid was found to reduce the time needed to kill bacterial cells compared to other positional isomers nih.gov.

In a series of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, the ortho, ortho substituent pattern was found to be favorable for antiviral activity nih.gov. This suggests that the spatial arrangement of functional groups, dictated by their positions on the phenyl ring, is crucial for optimal interaction with the biological target. The activity of 3-(Ethanesulphonylamino)benzoic acid and 4-(Ethanesulphonylamino)benzoic acid would need to be synthesized and tested alongside the 2-isomer to fully elucidate the impact of this positional isomerism on the specific biological activity of this compound class.

While this compound itself is achiral, the introduction of chiral centers through substitution on the ethanesulphonyl group or on the benzoic acid ring would necessitate an evaluation of stereochemical effects. For many biologically active molecules, one enantiomer is significantly more potent than the other. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with the enantiomers of a chiral drug.

For example, in a series of 2H-chromene-3-carboxylic acid derivatives, the (R)-enantiomer was identified as the crucial basic structure for recognition by the endothelin-A receptor. This highlights the importance of stereochemistry in achieving potent and selective biological activity. Therefore, if chiral analogues of this compound were to be synthesized, the separation and biological evaluation of individual enantiomers would be essential to determine if the activity is stereospecific.

Rational Design and Synthesis of Novel Derivatives

The rational design of novel derivatives of this compound aims to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. This is achieved through targeted modifications of the lead compound's structure based on an understanding of its SAR.

Scaffold modification and bioisosteric replacement are key strategies in drug design to optimize lead compounds. nih.govnih.gov Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. researchgate.net In the context of this compound, the benzoic acid core could be replaced with other acidic functionalities or heterocyclic rings to explore new chemical space and potentially improve properties. nih.govnih.gov

For instance, the carboxylic acid group could be replaced with a tetrazole, which is a common bioisostere for this group. The sulphonamide linkage is another key area for modification. Replacing the ethanesulphonyl group with other sulfonyl groups bearing different alkyl or aryl substituents could modulate lipophilicity and binding interactions. Furthermore, the entire this compound scaffold could be "hopped" to a completely different chemical framework that maintains the key pharmacophoric features. researchgate.net

Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity and ability to form ionic interactions. |

| Phenyl Ring | Thiophene, Pyridine | Alters aromaticity, electronic distribution, and potential for new interactions. |

| Sulphonamide (-SO2NH-) | Reversed Sulphonamide (-NHSO2-) | Investigates the importance of the directionality of the hydrogen bond donor/acceptor. |

| Ethyl Group (-CH2CH3) | Cyclopropyl, Isopropyl | Modifies steric bulk and lipophilicity. |

The ethanesulphonylamino group acts as a linker between the benzoic acid and the ethyl group. The length, flexibility, and chemical nature of this linker can be modified to optimize the orientation of the key functional groups for binding to the target. For example, increasing or decreasing the length of the alkyl chain on the sulfonyl group could alter the molecule's conformation and how it fits into a binding pocket.

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. By analyzing the structures of active analogues, a pharmacophore model can be developed for this class of compounds. This model can then be used to virtually screen for new molecules that fit the pharmacophore and are therefore likely to be active. It can also guide the design of new derivatives with improved binding affinity by suggesting modifications that enhance the interactions with the target.

Vii. Advanced Applications and Emerging Research Areas

Biomedical and Pharmaceutical Research Applications

Biofilm Inhibition Studies

Material Science and Engineering Applications

Integration in Functional Materials (e.g., Perovskite Solar Cells)

There is no available research specifically documenting the integration of 2-(Ethanesulphonylamino)benzoic acid into functional materials such as perovskite solar cells. The use of benzoic acid as an additive in perovskite solar cells has been shown to improve power conversion efficiency and stability by inhibiting ion migration and passivating defects. nih.govrsc.org However, studies on the specific effects of the 2-(ethanesulphonylamino) substituent on the properties of perovskite solar cells have not been reported.

Role in Polymer Science and Engineering

The role of this compound in polymer science and engineering is not documented in currently available scientific literature. Research in this field has explored the creation of polymers and polymeric salts from other benzoic acid derivatives. For instance, synthetic polymers have been formed by reacting 2-hydroxybenzoic acid (salicylic acid) with 1-piperazineethanamine, and studies have investigated the properties of polymeric salts formed between benzoic acids and amine-containing polymers. nih.govontosight.ai Nevertheless, specific applications or studies involving the polymerization or incorporation of this compound into polymer matrices have not been identified.

Environmental and Industrial Chemistry Applications

Role in Catalysis and Chemical Transformations

Information regarding the specific role of this compound in catalysis and chemical transformations is not present in the available literature. While benzoic acid itself has been utilized as a catalyst in reactions such as transamidation, there are no corresponding studies detailing the catalytic activity of its 2-(ethanesulphonylamino) derivative.

Use as Chemical Intermediates in Fine Chemical Synthesis

While derivatives of 2-aminobenzoic acid are recognized as important intermediates in the synthesis of various fine chemicals, including pharmaceuticals, specific examples and detailed research on the use of this compound as a chemical intermediate are not extensively documented in the public domain. The synthesis of various N-substituted anthranilic acids serves as a foundation for creating more complex molecules, but the specific synthetic routes and applications originating from this compound are not well-established in available research. researchgate.netnih.gov

Due to a lack of specific scientific data on the environmental fate and degradation of this compound, this section cannot be completed at this time. Extensive searches for peer-reviewed literature and environmental reports did not yield specific studies on the persistence, mobility, or degradation pathways of this particular compound.

The available research focuses on the environmental behavior of the parent compound, benzoic acid, and other derivatives. While this information provides a general context, it is not scientifically accurate to extrapolate these findings directly to this compound without specific experimental data.

Further research and dedicated studies are required to determine the environmental impact of this compound.

Viii. Analytical Method Development and Validation

High-Performance Liquid Chromatography (HPLC) Methods

No validated HPLC methods specifically for the analysis of 2-(Ethanesulphonylamino)benzoic acid have been reported. For analogous aromatic carboxylic acids, reversed-phase HPLC is a common approach. A hypothetical method would need optimization of parameters such as the stationary phase (e.g., C18 or C8 columns), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), pH, and detector wavelength. UV detection would likely be suitable due to the aromatic ring in the compound's structure.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC is challenging due to its polarity and low volatility. Derivatization of the carboxylic acid and amino groups would likely be necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. To date, no such derivatization and subsequent GC or GC-MS method has been published for this compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is a powerful tool for the analysis of polar compounds. It is anticipated that this compound would ionize efficiently in either positive or negative ion mode. In negative mode, the deprotonated molecule [M-H]⁻ would be expected as the primary ion. However, specific studies detailing the ESI-MS behavior, fragmentation patterns, or adduct formation for this compound are absent from the scientific literature.

Hyphenated Techniques (e.g., UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) would be the ideal technique for sensitive and selective quantification of this compound in complex matrices. The development of a UHPLC-MS/MS method would involve optimizing chromatographic separation and identifying specific precursor-to-product ion transitions for use in Multiple Reaction Monitoring (MRM) mode. No such method has been documented.

Method Validation for Quantitative and Qualitative Analysis

Any newly developed analytical method for this compound would require rigorous validation to ensure its reliability. According to standard guidelines, this validation process would need to establish parameters such as:

Specificity and Selectivity: The ability of the method to distinguish the analyte from other components in the sample matrix.

Linearity and Range: The concentration range over which the method provides a linear response.

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Currently, no such validation data is available for any analytical method pertaining to this compound.

Ix. Future Directions and Research Opportunities

Exploration of Novel Bioactivities and Therapeutic Targets

The initial and most critical step in evaluating a new chemical entity is the comprehensive screening for biological activity. The structural motifs present in 2-(Ethanesulphonylamino)benzoic acid—a benzoic acid core and an ethanesulfonylamino side chain—suggest several potential areas of interest. Benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The sulfonamide group is a well-established pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs.

Future research should involve high-throughput screening of this compound against a diverse array of biological targets. This could include assays for:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi to determine its potential as an antibiotic or antifungal agent.

Anti-inflammatory Effects: Investigating its ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases.

Anticancer Properties: Screening against various cancer cell lines to assess its cytotoxic or cytostatic effects.

Enzyme Inhibition: Exploring its potential to inhibit other therapeutically relevant enzymes, such as proteases, kinases, or phosphatases.

Identifying any significant "hits" from these initial screens would pave the way for more focused studies to identify the specific molecular targets and elucidate the mechanism of action.

Development of Advanced Synthetic Methodologies for Scalability

While the synthesis of "2-methoxy-4-amino-5-ethylsulfonyl benzoic acid" has been described, scalable and efficient synthetic routes for this compound itself would need to be developed. Initial laboratory-scale synthesis would likely involve the reaction of 2-aminobenzoic acid with ethanesulfonyl chloride.

Future research in this area should focus on:

Optimization of Reaction Conditions: Systematically varying parameters such as solvent, temperature, catalyst, and reaction time to maximize yield and purity.

Scalability: Translating the optimized laboratory procedure to a larger scale suitable for producing the quantities of the compound needed for extensive biological testing. This would involve addressing challenges related to heat transfer, mixing, and purification in larger reactors.

Process Intensification: Exploring modern synthetic technologies such as flow chemistry, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

The development of a robust and scalable synthesis is a prerequisite for any further meaningful investigation of the compound's properties and potential applications.

In-depth Mechanistic Understanding through Multidisciplinary Approaches

Should initial screenings reveal promising biological activity, a deep understanding of the compound's mechanism of action at the molecular level will be crucial. This requires a multidisciplinary approach combining techniques from chemistry, biology, and pharmacology.

Key areas of investigation would include:

Target Identification and Validation: If the initial target is unknown, techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the specific protein(s) with which the compound interacts.

Biochemical and Biophysical Assays: Once a target is identified, detailed enzymatic assays and biophysical techniques (e.g., surface plasmon resonance, isothermal titration calorimetry) can be used to quantify the binding affinity and kinetics of the interaction.

Structural Biology: X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target protein. This would provide invaluable insights into the specific molecular interactions driving the biological effect and guide further drug design efforts.

Cellular and In Vivo Studies: Investigating the effects of the compound in cellular models and, eventually, in animal models of disease to understand its physiological effects and therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. For a novel scaffold like this compound, these computational tools can significantly accelerate the research and development process.

Future directions in this area include:

Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual derivatives of this compound. This can help prioritize which new compounds to synthesize and test.

De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold with potentially improved activity, selectivity, and pharmacokinetic properties.

Target Prediction: Utilizing ML algorithms to predict potential biological targets for the compound based on its chemical structure and comparison to databases of known drug-target interactions.

By integrating AI and ML into the research workflow, scientists can explore a much larger chemical space and make more informed decisions, ultimately leading to a more efficient discovery process.

Sustainable and Eco-friendly Production Methods

In line with the growing emphasis on green chemistry, the development of sustainable and environmentally friendly methods for the production of this compound and its derivatives is a critical future direction.

Research in this area should focus on:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Utilizing highly efficient and recyclable catalysts, including biocatalysts (enzymes), to minimize waste and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing the generation of byproducts.

Renewable Feedstocks: Exploring the possibility of synthesizing the starting materials from renewable biomass sources rather than petroleum-based feedstocks. The development of green production routes for benzoic acid derivatives from lignin, a major component of plant biomass, is an active area of research.

By embracing the principles of green chemistry, the environmental impact of producing this and other valuable chemical compounds can be significantly reduced.

Q & A

Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of 2-(Ethanesulphonylamino)benzoic acid?

The synthesis typically involves sulfonylation of aniline derivatives followed by coupling with benzoic acid precursors. A stepwise approach includes:

- Sulfonamide formation : Reacting ethanesulfonyl chloride with a protected aniline derivative under basic conditions (e.g., pyridine or triethylamine) to form the ethanesulphonylamino intermediate.

- Carboxylic acid coupling : Introducing the benzoic acid moiety via nucleophilic substitution or ester hydrolysis, ensuring regioselectivity through steric or electronic directing groups.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation.

- Characterization : Confirm structure via / NMR (amide proton at ~10-12 ppm, sulfonyl peaks at ~130-140 ppm in ) and high-resolution mass spectrometry (HRMS) .

Advanced: How do hydrogen bonding networks influence the crystallographic stability of this compound?

The compound’s solid-state stability is governed by intermolecular hydrogen bonds (H-bonds) between the sulfonamide (–SONH–) and carboxylic acid (–COOH) groups. Key methodologies include:

- Graph set analysis : Use Etter’s formalism to classify H-bond patterns (e.g., motifs between –COOH dimers).

- Crystallographic refinement : SHELXL for modeling H-bond distances and angles, particularly when disorder or twinning complicates data interpretation.

- Thermal analysis : Correlate H-bond strength (via DSC/TGA) with melting points and hygroscopicity. Contradictions in reported crystal structures (e.g., polymorphic forms) may arise from solvent-mediated H-bond variations .

Basic: What spectroscopic and chromatographic techniques are critical for validating the purity of this compound?

- NMR spectroscopy : NMR to confirm absence of unreacted aniline (δ 6.5-7.5 ppm) and sulfonamide formation (δ 2.5-3.5 ppm for –SOCHCH).

- Mass spectrometry : ESI-MS in negative ion mode to detect [M–H] peaks (expected m/z ~258).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to resolve residual starting materials.

- IR spectroscopy : Confirm –SO– (asymmetric stretch ~1350 cm) and –COOH (broad O–H stretch ~2500-3000 cm) .

Advanced: How can researchers resolve contradictions in reported metabolic pathways of this compound?

Discrepancies in metabolite identification (e.g., hydroxylation vs. sulfonamide cleavage) require:

- Comparative assays : Use CYP450 isoforms (e.g., CYP199A4) in NADH/O-supported systems to isolate oxidation products.

- Metabolite profiling : LC-MS/MS with collision-induced dissociation (CID) to distinguish isobaric metabolites.

- Isotopic labeling : -labeled substrates to trace metabolic fate via NMR.

- Data reconciliation : Cross-validate findings with crystallographic data (e.g., SHELX-refined structures of metabolite-enzyme complexes) .

Advanced: What strategies mitigate challenges in refining X-ray diffraction data for this compound?

- Handling twinning : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning.

- Disorder modeling : Split occupancy refinement for flexible ethanesulfonyl groups.

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve overlapping electron density.

- Validation tools : Employ R and ADDSYM in PLATON to detect missed symmetry .

Basic: What computational tools predict the solubility and bioavailability of this compound?

- Solubility : Use COSMO-RS (via Turbomole) to compute log (expected ~1.5–2.0 due to –COOH and –SO groups).

- pK prediction : SPARC or MarvinSuite to estimate acidic protons (carboxylic acid: pK ~2.5; sulfonamide: pK ~10).

- Bioavailability : SwissADME for Rule-of-Five compliance (e.g., molecular weight <500, H-bond donors <5) .

Advanced: How does this compound interact with biological targets, and what assays validate these interactions?

- Enzyme inhibition : Fluorescence polarization (FP) assays to measure binding affinity to cyclooxygenase (COX) or carbonic anhydrase.

- Crystallographic docking : AutoDock Vina or Schrödinger Suite to model sulfonamide-enzyme H-bonds (e.g., –SONH– with Zn in metalloenzymes).

- Cell-based assays : Luciferase reporter systems (e.g., NF-κB) to assess anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.